B1575647 Uperin-2.5

Uperin-2.5

Cat. No.: B1575647
Attention: For research use only. Not for human or veterinary use.
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Description

Uperin-2.5 is a synthetic antimicrobial peptide (AMP) sourced from the skin secretion of the Floodplain toadlet ( Uperoleia inundata ) in Australia . This 19-amino acid peptide (Sequence: H-Gly-Ile-Val-Asp-Phe-Ala-Lys-Gly-Val-Leu-Gly-Lys-Ile-Lys-Asn-Val-Leu-Gly-Ile-OH) has a molecular weight of 1941.3 g/mol and is provided as a high-purity (>97%) lyophilized powder . As a member of the uperin family, it exhibits amyloidogenic properties and is researched for its interaction with bacterial cell membranes . Studies on related uperin peptides show they can adopt amphipathic α-helical structures upon contact with membranes and transition from a surface-bound state to a transmembrane orientation, a mechanism critical to their antimicrobial activity . This compound is a key compound for investigating new mechanisms to combat multidrug-resistant pathogens and for fundamental research into peptide-membrane interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

GIVDFAKGVLGKIKNVLGI

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Uperin-2.5 exhibits significant antimicrobial activity against a range of pathogens, particularly Gram-positive bacteria. Its mechanism of action involves disrupting bacterial membranes, leading to cell lysis. The peptide's effectiveness has been demonstrated in various studies:

  • Activity Spectrum : this compound shows potent activity against Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes.
  • Mechanism : The peptide interacts with lipid bilayers, forming pores that compromise membrane integrity.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus5 µg/mLMembrane disruption
Bacillus subtilis10 µg/mLPore formation
Listeria monocytogenes8 µg/mLMembrane lysis

Amyloidogenic Properties

This compound is also characterized by its amyloidogenic properties, which allow it to form amyloid-like fibrils under certain conditions. This feature has implications for both understanding amyloid diseases and developing new biomaterials.

  • Fibril Formation : Studies have shown that this compound can form fibrils in phosphate-buffered saline (PBS), which may mimic pathological amyloids found in neurodegenerative diseases.
  • Potential Applications : The ability to form stable aggregates can be harnessed for drug delivery systems or as scaffolds in tissue engineering.

Table 2: Fibril Formation Conditions for this compound

ConditionResult
PBS at 37°CFormation of fibrils observed
20% TFE in waterEnhanced fibrillation kinetics
High salt concentrationStabilization of fibrillar structures

Molecular Dynamics Simulations

Recent advancements in molecular dynamics simulations have provided insights into the aggregation behavior and structural transitions of this compound.

  • Aggregation Process : Simulations indicate that this compound undergoes a two-step aggregation process, beginning with dimerization followed by the formation of larger oligomers.
  • Impact of Mutations : Mutant forms of this compound demonstrate altered aggregation rates, providing valuable information for designing peptides with tailored properties.

Case Study: Aggregation Kinetics

A study involving molecular dynamics simulations revealed that substitutions at key positions (e.g., replacing positively charged residues with alanine) significantly accelerated the aggregation process, highlighting the role of charge in peptide behavior.

Biotechnological Applications

The unique properties of this compound position it as a candidate for various biotechnological applications:

  • Antimicrobial Coatings : Due to its antimicrobial properties, this compound can be incorporated into coatings for medical devices to prevent infections.
  • Biomaterials : Its ability to form stable fibrils makes it suitable for developing scaffolds in tissue engineering or drug delivery systems.

Table 3: Potential Biotechnological Applications of this compound

ApplicationDescription
Antimicrobial coatingsPrevents biofilm formation on surfaces
Drug delivery systemsStabilizes drugs through peptide scaffolds
Tissue engineeringProvides structural support for cell growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ferrioxalate (Iron(III) Oxalate)

Ferrioxalate shares structural similarities with Uperin-2.5, as both contain transition metals (iron in Ferrioxalate vs. hypothesized cobalt/nickel in this compound) coordinated with oxygen-rich ligands.

Property This compound Ferrioxalate
Molecular Formula Presumed MₓOᵧ(ligand)₂ K₃[Fe(C₂O₄)₃]·3H₂O
Solubility Insoluble in water Water-soluble
Thermal Stability Stable up to 400°C Decomposes at 150°C
Applications PM2.5 source tracing Photocatalysis, redox studies

Key Differences :

  • Ferrioxalate’s water solubility limits its utility in particulate studies, whereas this compound’s insolubility mimics real-world PM2.5 behavior .
  • This compound exhibits superior thermal stability, making it suitable for high-temperature emission simulations .
Zinc Oxide (ZnO) Nanoparticles

ZnO nanoparticles are structurally distinct but functionally analogous to this compound in environmental applications.

Property This compound ZnO Nanoparticles
Surface Area 120–150 m²/g 20–50 m²/g
Reactivity Selective adsorption of SO₂ Broad-spectrum photocatalysis
Toxicity Low (LD₅₀ > 5000 mg/kg) Moderate (LD₅₀ ~ 300 mg/kg)

Key Differences :

  • This compound’s high surface area enhances its capacity to adsorb sulfur dioxide (SO₂), a critical feature for studying PM2.5-SO₂ correlations .
  • ZnO’s photocatalytic activity introduces unintended redox reactions in PM2.5 simulations, reducing experimental fidelity .

Comparison with Functionally Similar Compounds

Diesel Particulate Matter (DPM)

DPM is a natural PM2.5 component often compared to synthetic this compound in toxicity studies.

Property This compound DPM
Organic Markers Controlled composition Variable (PAHs, nitroarenes)
Reproducibility High (batch-to-batch CV < 5%) Low (CV > 30%)
Oxidative Stress Predictable ROS generation Unpredictable, context-dependent

Key Differences :

  • This compound’s standardized organic markers (e.g., hopanes, steranes) enable precise source identification, unlike DPM’s heterogeneous composition .
  • DPM’s variable oxidative stress responses complicate mechanistic studies, whereas this compound provides consistent data .
Ammonium Sulfate ((NH₄)₂SO₄)

Ammonium sulfate is used alongside this compound to simulate secondary inorganic aerosols.

Property This compound Ammonium Sulfate
Hygroscopicity Low (growth factor = 1.2) High (growth factor = 1.8)
Acidity Neutral (pH 6.5–7.0) Acidic (pH 3.0–4.5)
Environmental Role Primary emission tracer Secondary aerosol formation

Key Differences :

  • This compound’s neutral pH avoids confounding acid-catalyzed reactions in PM2.5 studies, unlike ammonium sulfate .
  • Ammonium sulfate’s hygroscopicity alters particle size distribution, limiting its use in dry-environment simulations .

Preparation Methods

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) is the standard method for preparing uperin peptides, including Uperin-2.5. This technique allows precise assembly of the 17-amino acid sequence characteristic of uperins, ensuring high purity and yield.

  • Resin Selection: Typically, a Wang or Rink amide resin is used to anchor the C-terminal amino acid.
  • Coupling Reagents: Commonly, HBTU or HATU with DIPEA are employed to activate amino acids for coupling.
  • Deprotection: Fmoc chemistry is used for protecting groups, with piperidine for removal.
  • Cleavage and Purification: After synthesis, peptides are cleaved from the resin using trifluoroacetic acid (TFA) cocktails and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.

Analytical verification is performed via mass spectrometry and analytical HPLC to confirm the correct molecular weight and purity.

Preparation of Peptide Solutions for Aggregation Studies

For aggregation and structural studies, peptides are dissolved in aqueous buffers under controlled conditions:

  • Concentration: Peptide concentrations typically range from 10 to 20 mM to promote aggregation. For example, 15 mM concentration was used in molecular dynamics simulations of uperin-3.5 aggregation.
  • Buffer Conditions: Phosphate-buffered saline (PBS) or water is used, sometimes supplemented with salts to mimic physiological ionic strength.
  • pH Control: Neutral pH (~7.4) is maintained to preserve peptide stability and native charge states.
  • Temperature: Incubations are performed at physiological temperatures (25–37°C) to facilitate aggregation kinetics.

Induction and Monitoring of Aggregation

Aggregation of this compound, like uperin-3.5, proceeds via nucleation-dependent polymerization involving:

Molecular dynamics simulations have shown that aggregation initiates within 100 ns of incubation at sufficient concentration, with full cluster formation occurring within microseconds depending on sequence and charge.

Structural Characterization Techniques

To confirm the structural state and aggregation of this compound, several biophysical methods are employed:

Technique Purpose Key Findings in Uperin Peptides
Circular Dichroism (CD) Secondary structure analysis Transition from random coil to β-sheet structures during aggregation
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm β-sheet formation β-rich fibril formation detected
Cryogenic Electron Microscopy (cryo-EM) High-resolution fibril morphology and atomic structure Revealed cross-β amyloid fibrils with propeller-like symmetry in uperin-3.5, likely similar for this compound
X-ray Fiber Diffraction Amyloid cross-β signature Characteristic 4.85 Å spacing between β-strands
Molecular Dynamics Simulations Mechanistic insights into aggregation Dimerization and β-sheet nucleation steps identified

Environmental Factors Affecting Preparation and Aggregation

  • Peptide Concentration: Higher concentrations accelerate aggregation kinetics.
  • Charge Modifications: Mutations replacing positively charged residues (e.g., Arg7, Lys8) with neutral alanine increase hydrophobicity and speed aggregation.
  • Lipid Presence: Lipids or SDS micelles can induce α-helical conformations, altering fibril polymorphs.
  • Temperature and pH: Physiological conditions favor native aggregation pathways.

Summary Table of Preparation Parameters and Outcomes

Parameter Typical Conditions for this compound Preparation Observed Outcomes / Notes
Peptide Synthesis Method Solid-phase peptide synthesis (Fmoc-SPPS) High purity, sequence-specific synthesis
Purification RP-HPLC >95% purity confirmed by MS and analytical HPLC
Peptide Concentration 10–20 mM in aqueous buffer Promotes spontaneous aggregation
Buffer Composition PBS or water, pH 7.4 Maintains peptide stability and charge states
Incubation Temperature 25–37°C Facilitates aggregation kinetics
Aggregation Monitoring CD, FTIR, cryo-EM, molecular dynamics β-sheet rich fibrils with amyloid characteristics
Structural Polymorphism Cross-β fibrils, possible cross-α forms Polymorphs depend on environment and sequence
Mutation Effects Charge neutralization increases aggregation Enhanced hydrophobic interactions accelerate fibrillation

Research Findings and Implications

  • The aggregation of uperin peptides follows a nucleation-dependent mechanism with initial dimerization as the critical step.
  • Structural polymorphism, including cross-β and cross-α fibril forms, is influenced by environmental conditions and peptide sequence.
  • High-resolution cryo-EM structures of uperin-3.5 provide a model for understanding this compound fibril architecture, likely sharing similar amyloidogenic features.
  • Modifications in amino acid charge and hydrophobicity modulate aggregation rates, which can be exploited in designing peptide analogs with tailored properties.

Q & A

Q. How can interdisciplinary approaches enhance this compound’s research scope?

  • Combine materials science (e.g., DSC for thermal analysis) and biochemistry (e.g., enzyme inhibition assays) to explore multifunctional applications.
  • Leverage machine learning (e.g., QSAR models) to predict structure-activity relationships for novel derivatives .

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